molecular formula C6H10Br4O3 B14283592 Acetic acid;2,4,4,4-tetrabromobutan-1-ol CAS No. 138972-06-2

Acetic acid;2,4,4,4-tetrabromobutan-1-ol

Cat. No.: B14283592
CAS No.: 138972-06-2
M. Wt: 449.76 g/mol
InChI Key: SMUHIMCXKPROGH-UHFFFAOYSA-N
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Description

Acetic acid;2,4,4,4-tetrabromobutan-1-ol is a chemical compound with the molecular formula C6H8Br4O3 It is a derivative of butanol, where the butanol is substituted with four bromine atoms and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,4,4,4-tetrabromobutan-1-ol typically involves the bromination of butanol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective bromination of the butanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The esterification step is usually carried out in the presence of an acid catalyst to facilitate the formation of the acetate ester.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,4,4,4-tetrabromobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated butanol derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less brominated alcohols.

Scientific Research Applications

Acetic acid;2,4,4,4-tetrabromobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.

    Biology: The compound’s brominated structure makes it useful in studying the effects of halogenated compounds on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2,4,4,4-tetrabromobutan-1-ol involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

    2,4,4,4-Tetrabromobutan-1-ol: This compound lacks the acetate group but shares the brominated butanol structure.

    Acetic acid;2,4,4-tribromobutan-1-ol: Similar to the target compound but with one less bromine atom.

Uniqueness

Acetic acid;2,4,4,4-tetrabromobutan-1-ol is unique due to the presence of both the acetate group and the four bromine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

138972-06-2

Molecular Formula

C6H10Br4O3

Molecular Weight

449.76 g/mol

IUPAC Name

acetic acid;2,4,4,4-tetrabromobutan-1-ol

InChI

InChI=1S/C4H6Br4O.C2H4O2/c5-3(2-9)1-4(6,7)8;1-2(3)4/h3,9H,1-2H2;1H3,(H,3,4)

InChI Key

SMUHIMCXKPROGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(C(CO)Br)C(Br)(Br)Br

Origin of Product

United States

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